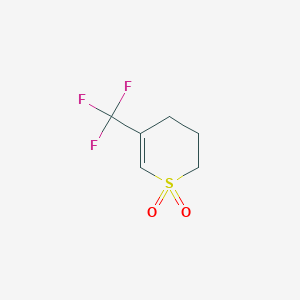

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2S/c7-6(8,9)5-2-1-3-12(10,11)4-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXBSFMFEKVJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CS(=O)(=O)C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). The process includes successive oxidation and dehydration reactions to form the trifluoromethyl-substituted cyclic unsaturated sulfones . The crude product can be recrystallized from an ethyl acetate-hexane mixture to obtain colorless crystals with a melting point of 70–72°C .

Industrial Production Methods

While specific industrial production methods for 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound undergoes cyclocondensation with nucleophiles like hydrazines and hydroxylamines to form fused heterocycles. For example:

-

Reaction with hydrazine derivatives yields pyrazole-fused thiopyrans. In one study, hydrazine hydrochloride reacted with a trifluoromethyl thiopyran precursor to form 5(3)-trifluoromethyl-4-methyl-3(5)-thien-2-yl-1H-pyrazole (85% yield) after ethanol-mediated cyclization .

-

Hydroxylamine hydrochloride facilitates the synthesis of dihydroisoxazoles via nucleophilic attack at the carbonyl group, followed by ring closure .

Key Reaction Example:

text5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide + NH₂NH₂·HCl → Pyrazole-fused thiopyran derivative (89% yield)[6]

Multi-Component Reactions (MCRs)

The sulfone and carbonyl groups enable participation in one-pot MCRs to synthesize complex heterocycles:

-

Three-component reactions with aldehydes and amines generate thiopyrano[4,3-b]pyrrole derivatives .

-

Cyclocondensation with thioureas produces thiazolidinone-fused systems, leveraging the sulfonyl group’s electron-withdrawing effect .

Representative MCR Pathway :

-

Reactant A: 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

-

Reactant B: Aryl aldehyde

-

Reactant C: Primary amine

→ Product: Thiopyrano[4,3-b]pyrrole sulfone (70–85% yield)

Cycloaddition Reactions

The compound acts as a dipolarophile in [3+2] cycloadditions with diazoalkanes:

-

Reaction with trifluorodiazoethane forms spirocyclic thiiranes via a [3+2] mechanism, followed by nitrogen elimination .

-

Thioketone intermediates derived from the parent compound react with diazo reagents to yield fluorinated 1,3-dithiolanes .

Cycloaddition Example :

text5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide + CF₃CHN₂ → Spirocyclic thiirane (82% yield)

Nucleophilic Substitution

The electron-deficient sulfone moiety facilitates nucleophilic substitution at the α-position:

-

Reaction with Grignard reagents (e.g., MeMgBr) substitutes the carbonyl oxygen, forming tertiary alcohols .

-

Thiolate attack at the sulfone group leads to ring-opening products, though this is less common due to steric hindrance .

Biological Activity Correlation

Derivatives synthesized from this compound exhibit:

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of diverse derivatives through different chemical reactions.

- Multicomponent Reactions : 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is particularly noted for its high reactivity in multicomponent reactions (MCRs). These reactions are valuable for constructing complex molecules efficiently. For instance, it can participate in the synthesis of triazole derivatives through Dimroth-type reactions, showcasing its ability to act as a cyclic ketomethylenic reagent .

- Synthesis of Thiopyrylium Salts : The compound can be utilized as a precursor in the preparation of thiopyrylium salts, which are useful in further chemical transformations. Thiopyrylium salts have applications in organic photochemistry and as intermediates in the synthesis of other functionalized compounds .

Medicinal Chemistry

In medicinal chemistry, the compound's structural features make it a candidate for developing new pharmaceuticals.

- Antimicrobial Activity : Research has indicated that derivatives of thiopyrans exhibit antibacterial properties. Compounds structurally related to 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide have shown activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Research : The compound's potential as a therapeutic agent is also being explored in cancer treatment. Its derivatives have been studied for their inhibitory effects on epidermal growth factor receptors (EGFR), which are often overexpressed in certain cancers .

Materials Science

The unique properties of 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide extend to materials science.

- Polymer Chemistry : The compound can be used to modify hydroxyl-functionalized polymers through post-polymerization techniques. This modification enhances the properties of polymers for various applications in coatings and adhesives .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biological membranes . This property also helps in modulating the compound’s interaction with its molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide:

* Estimated based on structural analogy to .

Key Comparisons

Core Structure and Electronic Effects: The target compound and the thiopyran-5-carboxylic acid analog share the same sulfone-stabilized thiopyran core. However, the trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the carboxylic acid’s hydrophilic and acidic nature. IDRA 21 features a benzothiadiazine sulfone core, which is fused to a benzene ring. Chlorfenapyr utilizes a pyrrole ring with a trifluoromethyl group, demonstrating how this substituent enhances pesticidal activity via increased membrane permeability.

Substituent Impact: Trifluoromethyl (-CF₃): Present in both the target compound and Chlorfenapyr, this group reduces metabolic degradation and increases hydrophobicity, critical for blood-brain barrier penetration (IDRA 21) or pesticidal uptake . Carboxylic Acid (-COOH): The thiopyran-5-carboxylic acid derivative exhibits a pKa of 2.70, making it ionizable at physiological pH, unlike the non-ionizable CF₃ group. This difference impacts solubility and bioavailability.

Biological Activity: IDRA 21 attenuates AMPA receptor desensitization, improving cognition in rats (ED₅₀ = 7.6 µM). Its activity is stereoselective, highlighting the importance of sulfone positioning and substituent geometry.

Physical Properties :

- The thiopyran-5-carboxylic acid has a higher boiling point (426.2°C) and density (1.511 g/cm³) due to hydrogen bonding from the -COOH group. The target compound’s CF₃ group likely reduces boiling point and increases density slightly (~1.5 g/cm³) due to greater molecular weight.

Biological Activity

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article explores various aspects of its biological activity, including anti-inflammatory properties, synthesis methods, and molecular interactions.

Chemical Structure and Properties

The compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability. Its structure can be represented as follows:

- Chemical Formula : CHFOS

- Molecular Weight : 195.17 g/mol

- SMILES Notation : C(C1=CC(S(=O)(=O))C=C1)(F)(F)F

Anti-inflammatory Properties

Research has indicated that 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide exhibits notable anti-inflammatory effects. A study assessed its activity alongside other compounds using the carrageenan-induced rat paw edema model. The results showed that this compound significantly reduced inflammation compared to controls.

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide | 62-76% | |

| Indomethacin (control) | 78% |

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins. Molecular docking studies suggest that the compound binds effectively to the COX-2 active site, stabilizing interactions through hydrogen bonds and hydrophobic contacts.

Synthesis and Evaluation

A series of studies have synthesized various trifluoromethylated thiopyran derivatives to evaluate their biological activities. One such study synthesized multiple derivatives and screened them for COX-2 inhibitory activity. The findings highlighted that derivatives with a trifluoromethyl group consistently exhibited higher anti-inflammatory activity.

Molecular Modeling Studies

Molecular dynamics simulations have been employed to understand the binding interactions between the compound and COX-2. These studies reveal that the trifluoromethyl group enhances binding affinity due to increased van der Waals interactions and hydrophobic effects.

Q & A

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of sulfonated intermediates or oxidation of thiopyran precursors. For example, analogs like benzothiadiazine derivatives are synthesized via condensation of disubstituted benzene sulfonamides with aldehydes under acidic conditions . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of trifluoromethyl-containing reagents critically affect regioselectivity and purity. Post-synthetic purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Key characterization techniques include:

- NMR : H-NMR detects hydrogens adjacent to the sulfone group (δ 3.2–3.8 ppm) and trifluoromethyl substituents (no splitting due to F coupling). C-NMR identifies the sulfone carbonyl at ~110 ppm and CF at 125–130 ppm (quartet splitting) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 252.21 (CHFNOS), with fragmentation patterns confirming the thiopyran backbone .

- FT-IR : Strong S=O stretches at 1150–1300 cm and C-F vibrations near 1100 cm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Stability studies indicate decomposition above 165°C (TGA data) and sensitivity to prolonged UV exposure. Storage recommendations include desiccated conditions at 4°C in amber vials to prevent sulfone hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for derivatives of this compound be resolved?

Contradictions in F-NMR chemical shifts or melting points often arise from polymorphic forms or trace solvents. Strategies include:

- DSC Analysis : To identify polymorph transitions (e.g., endothermic peaks at 138–140°C) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation, as demonstrated for structurally related dihydrobenzothiadiazines .

- Batch Consistency Checks : Replicate syntheses under inert atmospheres (argon) to minimize oxidation by-products .

Q. What methodologies optimize the compound’s reactivity in metal-catalyzed cross-coupling reactions?

The trifluoromethyl group enhances electron-withdrawing effects, enabling Pd-catalyzed couplings (Suzuki, Heck). Key considerations:

- Precatalyst Selection : Pd(PPh) or Pd(OAc) with ligands like XPhos improves yields in arylations.

- Solvent Optimization : Use toluene/water biphasic systems to stabilize reactive intermediates.

- Substituent Effects : Steric hindrance from the thiopyran ring requires elevated temperatures (100–120°C) for full conversion .

Q. How can computational modeling predict the compound’s bioactivity in pesticide or pharmaceutical applications?

Docking studies (AutoDock Vina) using homology models of ryanodine receptors (pesticide targets) or diuretic-sensitive Na-Cl cotransporters (pharmaceutical targets) can identify binding poses. Molecular dynamics simulations (AMBER) assess stability of sulfone-protein interactions, with binding energies correlated to in vitro efficacy .

Q. What strategies mitigate by-product formation during large-scale synthesis for biological assays?

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) by precise control of residence time and temperature .

- Catalytic Reductive Work-Up : NaBH or Zn/HCl selectively reduces sulfone by-products without affecting the trifluoromethyl group .

Methodological Notes

- References to Physical Data : Always cross-validate experimental results against published computational predictions (e.g., density functional theory for IR bands) .

- Biological Testing : For pesticidal activity assays, follow OECD guidelines using Spodoptera frugiperda larvae; for diuretic studies, use rat models with standardized edema induction protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.